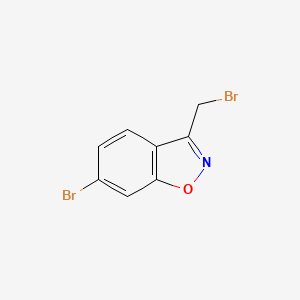

6-bromo-3-(bromomethyl)-1,2-benzisoxazole

Description

Overview of 1,2-Benzisoxazole (B1199462) Scaffold in Contemporary Organic Synthesis

The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis. chim.it Regarded as a "privileged structure," this moiety is a core component in numerous biologically active compounds. nih.govrsc.org Its prevalence is noted in various pharmaceuticals, including the anticonvulsant zonisamide (B549257) and the atypical antipsychotic risperidone (B510), highlighting the scaffold's importance in drug discovery. chim.itnih.gov

The synthetic versatility of the 1,2-benzisoxazole core allows for the creation of large, diverse libraries of compounds for biological screening. nih.gov Numerous synthetic methods have been developed for its construction, ranging from classical cyclization reactions of aryl oximes to modern transition-metal-catalyzed processes and [3+2] cycloadditions. chim.itnih.gov This adaptability enables chemists to introduce a wide array of functional groups onto the benzisoxazole framework, thereby fine-tuning the pharmacological properties of the resulting molecules. nih.gov The scaffold's ability to serve as a building block for complex molecular architectures underscores its sustained importance in contemporary organic synthesis. rsc.org

Significance of Bromine Functionalities in Chemical Building Blocks and Synthetic Intermediates

Bromine's role in organic synthesis is fundamental, particularly in the construction of complex molecules where it serves as a versatile functional group. acs.org Organobromine compounds are key intermediates due to the bromine atom's properties as an excellent leaving group in nucleophilic substitution reactions. researchgate.net This reactivity is crucial for introducing a wide range of other functional groups.

Furthermore, the bromine atom is instrumental in modern cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. quora.com These reactions, which form new carbon-carbon bonds, are cornerstones of synthetic chemistry, enabling the assembly of intricate molecular frameworks from simpler brominated precursors. researchgate.net

The presence of bromine in a molecule, as seen in 6-bromo-3-(bromomethyl)-1,2-benzisoxazole, offers two distinct points for chemical modification. The aryl bromide (at the C-6 position) is typically reactive in cross-coupling reactions, while the benzylic bromide (in the bromomethyl group) is highly susceptible to nucleophilic substitution. This dual reactivity makes such compounds valuable and versatile building blocks for creating diverse chemical structures. nih.gov Bromination is a critical transformation for producing these essential intermediates. acs.org

Research Landscape for this compound and Related Haloalkyl Benzisoxazoles

Research involving this compound primarily positions it as a synthetic intermediate rather than an end product. Its utility is demonstrated in the synthesis of other functionalized benzisoxazole derivatives. For instance, it serves as a precursor for creating 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov This transformation involves reacting the bromomethyl group with sodium bisulfite, followed by chlorination and amination, showcasing the targeted reactivity of the side-chain bromine. nih.gov

The broader class of haloalkyl benzisoxazoles is an area of active investigation in medicinal chemistry. The halogen atom serves as a handle for further chemical modification, allowing for the synthesis of diverse molecular structures. For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) has been used to synthesize derivatives that were evaluated for anticonvulsant activity. nih.gov Similarly, other halogenated benzisoxazoles, like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, are key building blocks for antipsychotic drugs, including risperidone and paliperidone. ossila.com

The research landscape indicates that the strategic placement of halogen atoms on the benzisoxazole scaffold is a common and effective strategy in drug discovery and development. These haloalkyl intermediates provide the synthetic flexibility needed to explore structure-activity relationships and develop novel therapeutic agents. nih.govossila.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(bromomethyl)-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLGVBSVYEZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ON=C2CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Bromomethyl 1,2 Benzisoxazole

Strategies for Constructing the 1,2-Benzisoxazole (B1199462) Nucleus

The formation of the 1,2-benzisoxazole ring is a critical step, with several reliable strategies available to synthetic chemists. These methods primarily focus on forming either the C–O or the N–O bond of the isoxazole (B147169) ring fused to the benzene (B151609) ring. chim.it

Cyclization of o-Hydroxy Ketoximes and Their Derivatives

A prevalent and effective method for synthesizing the 1,2-benzisoxazole core involves the intramolecular cyclization of o-hydroxyaryl ketoximes. chim.itclockss.org This approach relies on the formation of the N–O bond via a formal dehydration reaction. The hydroxyl group of the oxime is typically converted into a better leaving group to facilitate the subsequent cyclization. chim.it

A notable development is the use of a bis(trichloromethyl) carbonate (BTC) / triphenylphosphine (B44618) oxide (TPPO) system. clockss.org This system allows for a tunable cyclization of o-hydroxyaryl ketoximes. In the presence of a base like triethylamine (B128534) (Et3N), these ketoximes undergo intramolecular nucleophilic substitution to yield 3-substituted 1,2-benzisoxazoles. clockss.org The reaction proceeds under mild conditions and demonstrates high chemoselectivity and tolerance for various functional groups. clockss.org

Table 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Hydroxyaryl Ketoxime | BTC, TPPO, Et3N | 3-Substituted 1,2-Benzisoxazole | High | clockss.org |

This table illustrates a modern, selective method for benzisoxazole synthesis.

Base-Catalyzed Cyclization Approaches

One of the most established strategies for constructing the 1,2-benzisoxazole nucleus is the base-promoted ring closure of an o-substituted aryl oxime, where the ortho-substituent is a good leaving group (e.g., a halogen). chim.it This method involves the formation of the C–O bond.

The mechanism begins with the deprotonation of the oxime's hydroxyl group by a base (such as K₂CO₃, KOH, or t-BuOK) to form an oxime anion. chim.it This anion then performs an intramolecular nucleophilic attack on the ortho-position of the aromatic ring, displacing the leaving group via a nucleophilic aromatic substitution (SNAr) mechanism. chim.it The reaction is generally facilitated by electron-withdrawing groups on the benzene ring and hindered by electron-donating groups. chim.it

Cycloaddition Reactions in 1,2-Benzisoxazole Ring Formation

Modern synthetic approaches increasingly utilize cycloaddition reactions to form the 1,2-benzisoxazole scaffold. chim.it The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an aryne with a nitrile oxide is a powerful method for the simultaneous formation of the C–C and C–O bonds of the heterocyclic ring. chim.itthieme-connect.comnih.gov

In this reaction, both the aryne (e.g., benzyne) and the nitrile oxide are highly reactive intermediates that are generated in situ. thieme-connect.comnih.gov Benzyne can be formed from precursors like o-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source (e.g., TBAF or CsF). nih.govthieme-connect.com The same fluoride source can act as a base to generate the nitrile oxide from a corresponding chlorooxime or hydroximoyl chloride. nih.govthieme-connect.com This one-pot synthesis is highly advantageous as the simultaneous generation of both reactive partners can lead to cleaner reactions and higher yields compared to methods where the intermediates are generated sequentially. thieme-connect.comthieme-connect.com The reaction tolerates a wide variety of functional groups on the nitrile oxide precursor, allowing for the synthesis of diverse 3-substituted 1,2-benzisoxazoles. nih.gov

Table 2: [3+2] Cycloaddition for 1,2-Benzisoxazole Synthesis

| Aryne Precursor | Nitrile Oxide Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-(trimethylsilyl)phenyl triflate | Aryl hydroximoyl chlorides | TBAF, THF, r.t. | 3-Aryl-1,2-benzisoxazole | 75-99% | thieme-connect.com |

This table summarizes conditions for the efficient cycloaddition route to benzisoxazoles.

Introduction of Bromine Substituents on the Benzene Ring

To synthesize the target molecule, bromine atoms must be introduced at the 6-position of the benzisoxazole ring and on the methyl group at the 3-position. The latter is typically achieved by functional group manipulation of a precursor, such as the bromination of a 3-acetyl or 3-carboxy group, or by starting with a bromomethylated synthon. nih.govprepchem.com The introduction of bromine onto the benzene ring is a key step achieved through electrophilic substitution.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine electrophile (formally Br⁺). libretexts.org Because aromatic rings like benzene are relatively stable, a catalyst is often required to polarize the bromine molecule (Br₂) and make it more electrophilic. libretexts.orglibretexts.orgyoutube.com Common Lewis acid catalysts include FeBr₃. libretexts.orgyoutube.com

The mechanism proceeds in two steps:

The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orglibretexts.org

For activated or heterocyclic systems, milder brominating agents such as N-bromosuccinimide (NBS) can be used, sometimes without a catalyst. nih.gov The regioselectivity of the bromination on the 1,2-benzisoxazole ring will be directed by the existing substituents and the electronic properties of the heterocyclic ring itself.

Directed Functionalization for Specific Regioisomers

Achieving regioselectivity, such as specific bromination at the 6-position, can be challenging. Directed functionalization strategies offer a solution by using a directing group to guide the electrophile to a specific position. C-H activation is a powerful modern strategy for such transformations. nih.gov

In this context, a directing group temporarily coordinates to a metal catalyst (e.g., palladium or rhodium), which then selectively activates a specific C-H bond (often at the ortho-position to the directing group). researchgate.net This activated C-H bond can then react with a variety of partners. While direct C-H bromination is one possibility, another route involves an initial C-H activation to install a different functional group, like a boronic ester, which can then be converted to a bromine atom via subsequent reactions (e.g., with CuBr₂). nih.gov This multi-step approach provides precise control over the position of functionalization, enabling the synthesis of specific regioisomers that are difficult to obtain through classical electrophilic substitution. nih.gov

Functionalization of the 3-Methyl Group to Bromomethyl

The conversion of the 3-methyl group of 6-bromo-3-methyl-1,2-benzisoxazole to a bromomethyl group is a critical transformation. This is typically achieved through a free-radical halogenation reaction, where the benzylic protons of the methyl group are selectively replaced by bromine.

The most common and effective method for achieving benzylic bromination is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light. mychemblog.comwikipedia.org The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives like trifluorotoluene or acetonitrile (B52724) are now preferred due to toxicity and environmental concerns. wikipedia.orgorganic-chemistry.org

The mechanism proceeds via a free-radical chain reaction. mychemblog.com A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or irradiation to generate radicals. These radicals then abstract a hydrogen atom from the benzylic position (the 3-methyl group) of the benzisoxazole, forming a resonance-stabilized benzylic radical. organic-chemistry.org This stabilization is key to the selectivity of the reaction for the benzylic position over other C-H bonds.

A crucial aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. wikipedia.orgorganic-chemistry.org NBS serves this purpose effectively; it reacts with the HBr generated during the reaction to produce a small, steady amount of Br₂. This low concentration favors the desired radical substitution pathway and suppresses competing ionic reactions, such as electrophilic addition to the aromatic ring. mychemblog.comacs.org The benzylic radical then reacts with this low concentration of Br₂ to form the final product, 6-bromo-3-(bromomethyl)-1,2-benzisoxazole, and a bromine radical, which continues the chain reaction.

Table 1: Typical Reagents for Wohl-Ziegler Benzylic Bromination

| Role | Reagent | Typical Conditions |

|---|---|---|

| Substrate | 6-Bromo-3-methyl-1,2-benzisoxazole | --- |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0-1.2 equivalents |

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile, or Trifluorotoluene | Reflux |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Catalytic amount |

A significant challenge in the benzylic bromination of aryl methyl groups is preventing over-bromination. scientificupdate.com The reaction can readily proceed to form the dibrominated product, 6-bromo-3-(dibromomethyl)-1,2-benzisoxazole, and even the tribrominated species. Achieving high selectivity for the desired monobrominated product is often difficult and requires careful control of the reaction parameters. scientificupdate.comgla.ac.uk

Several strategies are employed to favor monobromination:

Stoichiometry: The molar ratio of NBS to the substrate is critical. Using a stoichiometric amount (or a slight excess, e.g., 1.0 to 1.1 equivalents) of NBS is crucial for maximizing the yield of the monobrominated product.

Reaction Time: Monitoring the reaction progress closely and stopping it once the starting material is consumed can prevent the further reaction of the monobrominated product.

Slow Addition: Continuous or portion-wise addition of NBS can help maintain a low concentration of the brominating agent, thereby reducing the likelihood of a second bromination event.

Reaction Conditions: The choice of solvent and initiator can influence selectivity. For instance, studies on related systems have shown that photo-initiated reactions in solvents like dichloromethane (B109758) can offer better yields of the mono-halogenated product compared to thermally initiated reactions in other solvents. gla.ac.uk

Despite these measures, the formation of a mixture of mono- and di-brominated products is common. scientificupdate.com In such cases, purification by chromatography is necessary to isolate the desired this compound. An alternative industrial strategy involves intentionally over-brominating the substrate and then selectively reducing the resulting dibromo-compound back to the desired mono-bromo species. scientificupdate.com

Table 2: Factors Influencing Selectivity in Benzylic Bromination

| Parameter | Condition for Monobromination | Condition for Dibromination |

|---|---|---|

| NBS Equivalents | ~1.0 eq. | >2.0 eq. |

| Reaction Time | Minimized, monitored by TLC/GC | Extended |

| Temperature | Optimized to initiate reaction without excessive rate | Higher temperatures may increase rate |

| Addition of NBS | Slow, portion-wise addition | Single addition at start |

Integrated Synthetic Routes to this compound

The complete synthesis of this compound is a multi-step process that typically begins with a suitably substituted phenol (B47542) or acetophenone. A common and logical pathway involves the initial construction of the 6-bromo-3-methyl-1,2-benzisoxazole core, followed by the functionalization of the methyl group.

A plausible synthetic route is as follows:

Oxime Formation: The synthesis can commence with 4-bromo-2-hydroxyacetophenone. This starting material is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime, 4-bromo-2-hydroxyacetophenone oxime.

Cyclization: The formed oxime undergoes intramolecular cyclization to form the 1,2-benzisoxazole ring. This is often achieved by heating the oxime in the presence of a dehydrating agent or a base, which facilitates the elimination of a water molecule to yield 6-bromo-3-methyl-1,2-benzisoxazole . This precursor contains both the required bromine on the aromatic ring and the methyl group at the 3-position, ready for functionalization.

Benzylic Bromination: The final step is the free-radical bromination of the 3-methyl group as described in section 2.3.1. 6-bromo-3-methyl-1,2-benzisoxazole is treated with N-bromosuccinimide and a radical initiator (e.g., AIBN) in a suitable solvent under reflux to yield the target compound, This compound .

This integrated approach ensures the correct placement of all substituents on the final molecule.

Emerging and Sustainable Synthetic Approaches in Benzisoxazole Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous materials. sphinxsai.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, particularly for the synthesis of heterocyclic compounds. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method offers significant advantages over conventional heating, including rapid and uniform heating, which can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity. organic-chemistry.orgorientjchem.org

The application of MAOS is highly relevant to the synthesis of this compound:

Ring Formation: The cyclization step to form the benzisoxazole ring can be significantly accelerated using microwave irradiation. orientjchem.orgnih.govnih.gov Reactions that might require several hours of conventional reflux can often be completed in a matter of minutes in a microwave reactor.

Benzylic Bromination: MAOS has also been successfully applied to benzylic bromination reactions. rsc.org Using an environmentally benign solvent like diethyl carbonate in combination with microwave heating provides a greener and more efficient alternative to the classical Wohl-Ziegler conditions that use toxic solvents like CCl₄. rsc.org This approach can improve yields and drastically shorten the time required for the final bromination step.

Chemical Reactivity and Derivatization of 6 Bromo 3 Bromomethyl 1,2 Benzisoxazole

Transformations Involving the 3-Bromomethyl Moiety

The 3-bromomethyl group is an excellent leaving group, making it susceptible to a wide array of nucleophilic substitution reactions. This reactivity allows for the elaboration of the side chain at the 3-position, leading to the generation of novel analogues with potentially altered biological activities. Furthermore, the bromomethyl group can participate in radical reactions and be subjected to reduction, further expanding the synthetic utility of 6-bromo-3-(bromomethyl)-1,2-benzisoxazole.

The carbon atom of the bromomethyl group is electrophilic and readily attacked by various nucleophiles, leading to the displacement of the bromide ion. This classic SN2 reaction pathway is the most common strategy for the derivatization of this scaffold.

The conversion of 3-bromomethyl-1,2-benzisoxazoles to their corresponding hydroxymethyl derivatives can be achieved in high yields through reaction with potassium hydroxide (B78521) in an aqueous medium researchgate.net. This straightforward hydrolysis provides a route to introduce a hydroxyl group, which can serve as a precursor for further functionalization.

Similarly, the synthesis of alkoxy derivatives, such as ethoxymethyl analogues, has been reported. The reaction of 3-bromomethyl-1,2-benzisoxazole with ethanol (B145695) can lead to the formation of the corresponding 3-ethoxymethyl compound researchgate.net. This transformation is a key step in a multi-step synthesis of 1,2-benzisoxazole-3-carboxaldehyde (B3057714) researchgate.net. The general scheme for these reactions is presented below:

| Reactant | Reagent | Product |

| This compound | Potassium Hydroxide (aq) | 6-Bromo-3-(hydroxymethyl)-1,2-benzisoxazole |

| This compound | Ethanol | 6-Bromo-3-(ethoxymethyl)-1,2-benzisoxazole |

The introduction of a cyano group via nucleophilic substitution with cyanide ions is a valuable synthetic transformation, as the resulting nitrile can be further elaborated into a variety of functional groups, such as carboxylic acids, amines, and amides. The reaction of benzylic bromides with potassium cyanide is a well-established method for the formation of benzyl (B1604629) cyanides google.com. In a similar fashion, this compound is expected to react with potassium cyanide in a suitable solvent system, such as aqueous ethanol, to yield 6-bromo-1,2-benzisoxazole-3-acetonitrile. This reaction extends the carbon chain by one atom and provides a versatile intermediate for further synthetic manipulations.

| Substrate | Reagent | Product | Solvent |

| 1-Bromo-3-(bromomethyl)-5-methylbenzene | Potassium Cyanide | 3-Bromo-5-methylbenzyl cyanide | Ethanol/Water |

| (R)-1-Bromo-1-phenylethane | Cyanide Ion | (S)-1-Phenyl-1-ethanenitrile | Not Specified |

The displacement of the bromide in 3-(bromomethyl)-1,2-benzisoxazole (B15218) by various amines provides a direct route to 3-(aminomethyl)-1,2-benzisoxazole derivatives. As mentioned in the synthesis of sulfamoylmethyl derivatives, amination is a key step in the reaction sequence nih.govnih.gov. This reaction is a versatile method for introducing a wide range of amino functionalities, which can be pivotal for modulating the pharmacological properties of the molecule. The general reactivity of the 3-bromomethyl group suggests that it will readily undergo substitution with both primary and secondary amines under appropriate reaction conditions.

While nucleophilic substitution is the predominant mode of reactivity for the 3-bromomethyl group, it can also participate in radical reactions. For instance, benzylic bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) under radical conditions is a common method to introduce the bromomethyl group researchgate.net. By analogy, the bromomethyl group in this compound could potentially undergo further radical-initiated reactions.

Reduction of the benzisoxazole ring system has been explored through catalytic hydrogenation. The asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst leads to the reductive cleavage of the N-O bond, affording α-substituted o-hydroxybenzylamines nih.govmdpi.com. While this transformation does not directly involve the bromomethyl group, it highlights a potential pathway for the reduction of the heterocyclic core of this compound. The direct reduction of the bromomethyl group to a methyl group could likely be achieved using standard reducing agents such as tributyltin hydride or through catalytic hydrogenation under specific conditions that favor hydrogenolysis of the C-Br bond.

| Reaction Type | Reagent/Condition | Functional Group Transformation |

| Nucleophilic Substitution | KOH (aq) | -CH₂Br → -CH₂OH |

| Nucleophilic Substitution | EtOH | -CH₂Br → -CH₂OEt |

| Nucleophilic Substitution | KCN | -CH₂Br → -CH₂CN |

| Nucleophilic Substitution | 1. NaHSO₃ 2. Chlorination 3. Amination | -CH₂Br → -CH₂SO₂NH₂ |

| Nucleophilic Substitution | R₂NH | -CH₂Br → -CH₂NR₂ |

| Radical Reaction | Radical Initiators | Potential for further functionalization |

| Reduction | Catalytic Hydrogenation | Potential for N-O bond cleavage |

Isomerization and Rearrangements of the 3-Substituent

While the 1,2-benzisoxazole (B1199462) ring is generally stable, the nature of the 3-substituent can influence its propensity for isomerization and rearrangement. For 3-(halomethyl)-1,2-benzisoxazoles, the reactivity is primarily centered on the lability of the halogen atom, which facilitates nucleophilic substitution reactions rather than skeletal rearrangements of the benzisoxazole core itself under typical synthetic conditions.

Research on related 1,2-benzisoxazole N-oxides has shown that they can undergo a Boekelheide-type rearrangement to furnish 3-chloromethyl-1,2-benzisoxazoles. This transformation proceeds through an N-oxide intermediate, which, upon treatment with reagents like phosphorus oxychloride, rearranges to introduce a functionalized methyl group at the 3-position. However, for this compound, which is not an N-oxide, such a rearrangement is not directly applicable.

Another potential, though not extensively documented for this specific compound, is the possibility of ring-chain tautomerism, a phenomenon observed in some substituted heterocyclic systems. This equilibrium involves the opening of the isoxazole (B147169) ring to form an isomeric open-chain species. The position of this equilibrium is highly dependent on the substituents, solvent, and temperature. For this compound, the benzisoxazole form is thermodynamically favored, and significant isomerization to an open-chain form under normal conditions is not expected.

It is important to note that specific studies detailing the isomerization and rearrangement pathways of the 3-(bromomethyl) substituent in this compound are not prevalent in the current literature. The primary reactivity of the 3-(bromomethyl) group is its participation in nucleophilic substitution reactions, as demonstrated by its use in the synthesis of derivatives like 3-(sulfamoylmethyl)-1,2-benzisoxazole. mdpi.comcphi-online.com

Reactions at the 6-Bromo Position on the Benzene (B151609) Ring

The bromine atom at the 6-position of the benzisoxazole ring is a typical aryl bromide and is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

The 6-bromo position of the benzisoxazole core is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology is widely used for the formation of aryl-aryl bonds. For this compound, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups at the 6-position. A generalized scheme for this transformation is presented below.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

| Temperature | Room temperature to reflux |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. This allows for the introduction of alkynyl moieties at the 6-position, which can serve as versatile handles for further transformations.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 80 °C |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the 6-position of the benzisoxazole ring.

Table 3: General Conditions for Heck Reaction of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

| Temperature | 80-140 °C |

While these reactions are well-established for a wide range of aryl bromides, specific examples utilizing this compound as the substrate are not extensively reported. However, the general principles of these transformations are expected to apply.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the benzisoxazole ring itself is not strongly electron-withdrawing. The isoxazole moiety has some electron-withdrawing character, but its effect at the 6-position is attenuated. Consequently, the 6-bromo substituent is generally not activated towards SNAr reactions under standard conditions. For SNAr to occur at this position, harsh reaction conditions or the presence of a strong nucleophile in combination with a catalyst that can promote such a reaction (e.g., copper-catalyzed amination or etherification, also known as Ullmann condensation) would likely be required. The reactivity of the 3-(bromomethyl) group towards nucleophiles is significantly higher than that of the 6-bromo position in an SNAr context.

Stability and Degradation Pathways of this compound under Varied Conditions

The stability of this compound is influenced by environmental factors such as moisture, light, and temperature.

Hydrolytic Stability: The most susceptible site for degradation is the 3-(bromomethyl) group, which can undergo hydrolysis to the corresponding alcohol, 3-(hydroxymethyl)-6-bromo-1,2-benzisoxazole. This reaction is likely to be accelerated in the presence of water and under basic or acidic conditions. The aryl bromine at the 6-position is generally stable to hydrolysis under typical environmental conditions.

Thermal Stability: The benzisoxazole ring system is relatively thermally stable. However, prolonged exposure to high temperatures could potentially lead to decomposition. The C-Br bonds, particularly the benzylic C-Br bond, may be susceptible to homolytic cleavage at elevated temperatures, which could initiate radical-mediated degradation pathways.

Photolytic Stability: Aromatic bromine compounds can be sensitive to ultraviolet (UV) light. Photolytic cleavage of the C-Br bonds could occur, leading to the formation of radical species and subsequent degradation products. The specific photolytic stability of this compound has not been extensively studied, but it is advisable to store the compound protected from light.

In general, to maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment, away from strong acids, bases, and oxidizing agents.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Comprehensive Structural Determination

Spectroscopy is the cornerstone for elucidating the structure of novel chemical entities. By interacting with electromagnetic radiation, molecules like 6-bromo-3-(bromomethyl)-1,2-benzisoxazole produce unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

In the ¹H NMR spectrum, the three protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The substitution pattern dictates a specific splitting pattern: the H-7 proton would likely appear as a singlet or a narrow doublet, the H-5 proton as a doublet, and the H-4 proton as a doublet of doublets, due to coupling with their respective neighbors. The bromomethyl (-CH₂Br) protons are anticipated to produce a sharp singlet further upfield, typically in the δ 4.5-5.0 ppm range.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Br | ~4.7 (s) | ~25-35 |

| Aromatic C-H | ~7.3-7.9 (m) | ~115-135 |

| Aromatic C-Br | - | ~118-125 |

| Aromatic C-C | - | ~120-140 |

| C=N | - | ~155-165 |

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused ring system would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the isoxazole (B147169) ring typically occurs in the 1000-1250 cm⁻¹ range. Finally, the C-Br stretching vibrations for both the aromatic and aliphatic bromides would be observed in the fingerprint region, generally between 500 and 700 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050-3150 |

| C=C / C=N | Ring Stretch | 1500-1650 |

| C-O | Stretch | 1000-1250 |

| Aliphatic C-Br | Stretch | 550-650 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The presence of two bromine atoms in this compound results in a highly characteristic isotopic pattern for the molecular ion peak. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the spectrum will show three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Common fragmentation pathways would likely involve the loss of a bromine atom (Br•), cleavage of the bromomethyl group (•CH₂Br), or the rupture of the benzisoxazole ring system.

Table 3: Predicted Mass Spectrometry Data for C₈H₅Br₂NO

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (²⁷⁹Br) | 288.87 |

| [M+2]⁺ | Molecular Ion (¹⁷⁹Br, ¹⁸¹Br) | 290.87 |

| [M+4]⁺ | Molecular Ion (²⁸¹Br) | 292.87 |

| [M-Br]⁺ | Loss of a Bromine radical | 209.97 / 211.97 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzisoxazole ring system is an aromatic chromophore that is expected to absorb UV radiation. The spectrum would likely exhibit strong absorptions corresponding to π → π* transitions. The presence of bromine atoms as auxochromes may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzisoxazole parent compound.

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography of analogous compounds provides critical insights into the solid-state conformation. nih.gov Studies on related bromo-substituted heterocyclic systems reveal that the benzisoxazole core is typically planar or nearly planar. nih.gov

Crystallographic analysis would definitively determine bond lengths, bond angles, and torsional angles. It would also elucidate intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atoms. For instance, in the crystal structure of 6-bromo-2-(methylthio)benzo[d]thiazole, the molecule is essentially planar, and short bromine-sulfur contacts are observed. nih.gov

Computational Chemistry and Theoretical Investigations

Theoretical and computational chemistry serve as powerful complements to experimental data. Methods like Density Functional Theory (DFT) can be employed to model the structure and properties of this compound.

These calculations can predict the molecule's minimum energy conformation, providing theoretical bond lengths and angles that can be compared with crystallographic data from analogues. Furthermore, computational models can simulate NMR, IR, and UV-Vis spectra, which aids in the assignment of experimental signals. Theoretical investigations can also map the molecular electrostatic potential, highlighting electron-rich and electron-deficient regions, and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic behavior and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and predict the reactivity of this compound. By calculating the electron density, DFT can accurately determine the molecule's ground-state geometry, bond lengths, and bond angles. For instance, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed for such calculations on similar heterocyclic systems. nih.gov

The electronic properties derived from DFT calculations, such as the molecular electrostatic potential (MEP) map, offer a visual representation of the charge distribution. The MEP for this compound would highlight electrophilic and nucleophilic sites, with negative potential (typically colored red) indicating regions prone to electrophilic attack, such as around the oxygen and nitrogen atoms of the isoxazole ring. Conversely, positive potential (blue) would indicate areas susceptible to nucleophilic attack, likely around the hydrogen atoms and the bromomethyl group. This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule. |

| Total Energy | -3450 Hartree | Represents the ground state energy of the molecule. |

| Mulliken Atomic Charges | C(3)-CH2Br: +0.15 e | Suggests the carbon of the bromomethyl group is electrophilic. |

| Br (on ring): -0.05 e | Indicates slight negative charge on the ring bromine. | |

| N: -0.20 e | Highlights the nucleophilic character of the nitrogen atom. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, primarily due to the rotation of the bromomethyl group relative to the benzisoxazole ring, can be thoroughly investigated using computational methods. A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle of the C-C bond connecting the ring and the bromomethyl group, can identify the most stable conformers (energy minima) and the transition states between them.

Molecular Dynamics (MD) simulations can further provide insights into the dynamic behavior of these conformers over time, for instance, in a solvent environment. By simulating the motion of the atoms, MD can reveal the preferred conformations in solution and the frequency of transitions between them, offering a more realistic picture of the molecule's behavior under specific conditions.

Table 2: Hypothetical Conformational Analysis Results

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | 180° | 0.00 | 75% |

| Syn-clinal (Gauche) | ± 60° | 1.20 | 25% |

| Syn-periplanar | 0° | 5.50 | <1% |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these theoretical values with experimental spectra is a standard procedure for confirming the molecular structure.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). dntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| CH₂Br | 4.8 | 30.5 |

| Aromatic CH | 7.5 - 8.0 | 115 - 135 |

| Quaternary C (ring) | - | 120 - 165 |

Table 4: Hypothetical TD-DFT Predicted UV-Vis Absorption Data

| Transition | λmax (nm) | Oscillator Strength (f) | Orbital Contribution |

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 260 | 0.28 | HOMO-1 → LUMO |

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is likely localized on the electron-rich benzisoxazole ring, indicating its role as an electron donor in reactions. The LUMO, conversely, would be expected to have significant contributions from the bromomethyl group, highlighting it as the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 5: Hypothetical FMO Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) | Definition |

| E(HOMO) | -6.8 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | ΔE = E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 6.8 | I ≈ -E(HOMO) |

| Electron Affinity (A) | 1.5 | A ≈ -E(LUMO) |

| Global Hardness (η) | 2.65 | η = (I - A) / 2 |

| Global Softness (S) | 0.19 | S = 1 / (2η) |

| Electronegativity (χ) | 4.15 | χ = (I + A) / 2 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For this compound, a QSPR model could be developed by first calculating a wide range of molecular descriptors. These descriptors fall into several categories: electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices).

By building a dataset of these descriptors for a series of related benzisoxazole derivatives with known properties (such as solubility, boiling point, or a specific biological activity), a regression model can be generated. This model could then be used to predict the properties of this compound, providing valuable information without the need for direct experimental measurement.

Table 6: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptor | Hypothetical Value |

| Electronic | Dipole Moment | 2.5 D |

| Topological | Wiener Index | 850 |

| Physicochemical | LogP | 3.2 |

| Steric | Molecular Volume | 180 ų |

Mechanistic Insights from Computational Reaction Path Analysis

Computational chemistry offers a powerful lens through which to view the mechanisms of chemical reactions. For this compound, a likely reaction to study would be a nucleophilic substitution at the benzylic carbon of the bromomethyl group. Reaction path analysis can be used to map out the entire energy landscape of such a reaction.

Table 7: Hypothetical Energetics for a Nucleophilic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···CH₂(C₈H₄BrNO)···Br]⁻ | +15.5 |

| Products | 6-bromo-3-(nucleophilomethyl)-1,2-benzisoxazole + Br⁻ | -10.2 |

Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 3 Bromomethyl 1,2 Benzisoxazole

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The primary transformation of 6-bromo-3-(bromomethyl)-1,2-benzisoxazole involves the nucleophilic substitution at the bromomethyl group. This reaction is central to the synthesis of a variety of derivatives, such as the 3-(sulfamoylmethyl)-1,2-benzisoxazole series, which have been investigated for their biological activities. nih.gov The kinetics of such nucleophilic substitution reactions can typically proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics (rate = k[substrate][nucleophile]). In contrast, the rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, following first-order kinetics (rate = k[substrate]), as the rate-determining step is the formation of a carbocation intermediate.

For this compound, the substrate is a benzylic-like bromide. Benzylic halides can undergo both S(_N)1 and S(_N)2 reactions. The 1,2-benzisoxazole (B1199462) ring can stabilize an adjacent positive charge through resonance, which would favor an S(_N)1 pathway. However, the primary nature of the carbon bearing the bromine atom also makes it accessible to nucleophilic attack, favoring an S(_N)2 pathway. The actual operative mechanism will be highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

To illustrate the kinetic parameters that might be observed, the following interactive table presents hypothetical rate constants for the reaction of a generic benzylic bromide with different nucleophiles, highlighting the principles of S(_N)2 reactivity.

| Nucleophile | Relative Rate Constant (k(\text{rel})) |

| I | ~100 |

| Br | ~10 |

| Cl | ~1 |

| N(_3) | ~500 |

| CH(_3)O | ~1000 |

This table provides illustrative relative rate constants for S(_N)2 reactions of a generic benzylic bromide and is intended to demonstrate the effect of nucleophile strength. Actual values for this compound would require experimental determination.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is a cornerstone of mechanistic chemistry. For the nucleophilic substitution reactions of this compound, the key intermediates and transition states will differ depending on the operative mechanism.

In an S(_N)2 mechanism , the reaction proceeds through a single, concerted step involving a pentacoordinate transition state. In this transition state, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The geometry of this transition state is trigonal bipyramidal, with the nucleophile and the leaving group occupying the apical positions. Computational chemistry can be a powerful tool to model the structure and energy of such transition states.

In an S(_N)1 mechanism , the reaction proceeds through a multi-step pathway. The first and rate-determining step is the cleavage of the C-Br bond to form a carbocation intermediate. This benzylic-like carbocation would be stabilized by resonance with the 1,2-benzisoxazole ring. In the subsequent step, this carbocation is rapidly attacked by the nucleophile to form the final product. The presence of a stable carbocation intermediate is a hallmark of the S(_N)1 pathway.

Catalytic Cycles in Transition Metal-Mediated Transformations

While simple nucleophilic substitution is a key transformation, transition metal-mediated cross-coupling reactions could also be envisaged for this compound. The presence of two distinct carbon-bromine bonds (one on the aromatic ring and one on the methyl group) offers opportunities for selective catalytic activation.

For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could potentially be employed to functionalize the 6-bromo position on the aromatic ring. A typical catalytic cycle for a Suzuki coupling would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the 6-bromo-1,2-benzisoxazole (B1289395) moiety to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C coupled product.

It is important to note that the benzylic bromide could also potentially interact with the transition metal catalyst, leading to competing reaction pathways. Careful selection of the catalyst, ligands, and reaction conditions would be necessary to achieve selective functionalization. To date, specific studies on the catalytic cycles involving transition metal-mediated transformations of this compound are not extensively reported in the scientific literature.

Influence of Solvent Effects and Reaction Conditions on Reaction Outcomes

The choice of solvent can have a profound impact on the rate and mechanism of nucleophilic substitution reactions. libretexts.orglibretexts.orgchemistrysteps.com The polarity and protic nature of the solvent are particularly important in stabilizing or destabilizing the transition states and intermediates involved in S(_N)1 and S(_N)2 pathways.

Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bound to an electronegative atom and are capable of hydrogen bonding. These solvents are very effective at solvating both cations and anions. They can stabilize the carbocation intermediate in an S(_N)1 reaction, thereby increasing the reaction rate. libretexts.orglibretexts.org Conversely, they can solvate the nucleophile, making it less reactive and potentially slowing down an S(_N)2 reaction.

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) possess a dipole moment but lack an O-H or N-H bond. They are good at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, which generally accelerates S(_N)2 reactions.

The following table summarizes the expected effect of different solvent types on the rate of S(_N)1 and S(_N)2 reactions for a substrate like this compound.

| Solvent Type | S(_N)1 Rate | S(_N)2 Rate |

| Polar Protic | Increases | Decreases |

| Polar Aprotic | Decreases | Increases |

| Nonpolar | Decreases | Decreases |

Other reaction conditions, such as temperature and the concentration of reactants, also play a crucial role. Increasing the temperature will generally increase the rate of both S(_N)1 and S(_N)2 reactions. The concentration of the nucleophile is a key factor in distinguishing between the two pathways; a high concentration of a strong nucleophile will favor the S(_N)2 mechanism.

In the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole (B15218), the reaction with sodium bisulfite is typically carried out in a polar solvent system to facilitate the dissolution of the ionic nucleophile. nih.gov The subsequent steps of chlorination and amination would also be conducted under conditions optimized for the specific reagents and desired products.

Role As a Versatile Chemical Intermediate in Advanced Organic Synthesis

Precursor for Diversified Benzisoxazole Architectures and Derivatives

The presence of two bromine atoms on the 6-bromo-3-(bromomethyl)-1,2-benzisoxazole scaffold provides two distinct points for chemical modification, making it an excellent precursor for a wide range of benzisoxazole derivatives. The bromomethyl group at the 3-position is particularly reactive and susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

A notable example of this reactivity is seen in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. e-journals.innih.gov While this specific synthesis utilizes the isomeric 3-(bromomethyl)-1,2-benzisoxazole (B15218), the underlying chemical principle of nucleophilic displacement of the bromide ion is directly applicable to the 6-bromo isomer. e-journals.innih.gov This reactivity allows for the attachment of a wide array of side chains, leading to the generation of diverse molecular structures with potential applications in medicinal chemistry. nih.gov

The bromine atom on the benzene (B151609) ring at the 6-position offers another avenue for diversification through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These powerful synthetic methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the library of accessible benzisoxazole derivatives. The ability to selectively functionalize either the bromomethyl group or the bromo-substituted aromatic ring, or both, provides chemists with a powerful tool for creating a vast chemical space around the benzisoxazole core.

Building Block in the Synthesis of Functional Materials (e.g., Organic Light-Emitting Diodes, OLEDs)

While direct evidence for the use of this compound in the synthesis of Organic Light-Emitting Diodes (OLEDs) is not prevalent in current literature, the broader class of benzisoxazole and related heterocyclic compounds has shown promise in the development of functional materials. researchgate.netresearchgate.net The rigid, planar structure of the benzisoxazole core can be advantageous for creating materials with desirable photophysical properties.

Research into blue-emitting materials for OLEDs has explored various heterocyclic scaffolds, including pyrene-benzimidazole derivatives. nih.govnsf.gov These studies highlight the importance of designing molecules with specific electronic and structural features to achieve efficient electroluminescence. nih.govnsf.gov The potential to functionalize the this compound scaffold at two positions allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is a critical aspect of designing materials for OLEDs. By strategically introducing electron-donating or electron-withdrawing groups, it is conceivable that derivatives of this compound could be tailored for use as emitters or host materials in OLED devices.

Utility in the Construction of Probes for Chemical Research and Material Science

The development of chemical probes is essential for studying biological processes and for applications in materials science. The benzoxazole (B165842) scaffold, a close structural relative of benzisoxazole, has been utilized in the design of fluorescent probes for detecting various analytes. researchgate.net The design of such probes often involves incorporating a fluorophore and a recognition moiety that selectively interacts with the target of interest.

The this compound molecule possesses features that make it a candidate for the development of chemical probes. The reactive bromomethyl group can be used to covalently attach the benzisoxazole unit to other molecules, including biomolecules or material surfaces. The benzisoxazole core itself can serve as a signaling unit, where its fluorescence properties might be modulated upon interaction with a target. Furthermore, the bromo substituent at the 6-position can be used to introduce additional functionalities that could enhance the probe's selectivity or spectroscopic properties.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening in drug discovery and materials science. nih.govh1.coresearchgate.net The use of a central scaffold that can be readily diversified is a key principle of this approach. nih.govh1.coresearchgate.net The dual reactivity of this compound makes it an attractive scaffold for the construction of chemical libraries.

The synthesis of diverse libraries of benzisoxazoles has been reported, demonstrating the feasibility of using this heterocyclic system in combinatorial approaches. chim.it By employing a building block like this compound, a library of compounds can be generated by reacting the bromomethyl group with a set of nucleophiles and subsequently modifying the 6-bromo position through cross-coupling reactions with a different set of reagents. This divergent synthetic strategy allows for the creation of a large and structurally diverse collection of molecules from a single, versatile starting material.

Future Perspectives and Research Challenges in 6 Bromo 3 Bromomethyl 1,2 Benzisoxazole Chemistry

Development of Novel and Green Chemistry Approaches for Synthesis

The traditional synthesis of benzisoxazole derivatives often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. nih.gov A primary future challenge is the development of novel, greener synthetic routes to 6-bromo-3-(bromomethyl)-1,2-benzisoxazole.

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring cycloaddition reactions, such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, which offers a direct route to functionalized benzisoxazoles. nih.govorganic-chemistry.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a core principle of green chemistry. Research into using water or bio-based solvents for the synthesis of halogenated benzoxazoles is a promising avenue. bath.ac.uk

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as ambient temperature and pressure, will reduce the energy footprint of the synthesis. Microwave-assisted synthesis, for instance, has shown potential for accelerating reactions and improving yields in the synthesis of related heterocyclic scaffolds. researchgate.net

Potential Green Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot without isolating intermediates. | Reduced solvent usage, time, and waste. |

| Catalytic Methods | Utilizing catalysts to enable reactions with higher efficiency and selectivity under milder conditions. | Lower energy consumption and waste generation. |

| Bio-catalysis | Employing enzymes to catalyze specific transformations with high chemo-, regio-, and stereoselectivity. | Mild reaction conditions and high selectivity. |

Catalyst Discovery for Highly Selective and Efficient Transformations

The two bromine atoms in this compound offer distinct reactive sites. The bromo group on the benzene (B151609) ring is amenable to cross-coupling reactions, while the bromomethyl group is susceptible to nucleophilic substitution. A significant research challenge lies in discovering catalysts that can selectively activate one site over the other, enabling precise and efficient molecular editing.

Areas for Catalyst Development:

Selective C-H Functionalization: Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds in heterocyclic compounds. rsc.orgresearchgate.netacs.orgmdpi.comrsc.org Developing catalysts, perhaps based on palladium, rhodium, or nickel, that can selectively functionalize the C-H bonds of the benzisoxazole core without affecting the bromo substituents would open up new avenues for derivatization.

Orthogonal Catalysis: Designing catalytic systems that can independently and sequentially promote reactions at the two different bromine sites would be a major breakthrough. This would allow for the controlled and stepwise introduction of different functional groups, leading to a diverse library of complex molecules.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions. Developing photoredox catalytic systems for the functionalization of this compound could provide access to novel reactivity patterns that are not achievable with traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis offer solutions for improving the safety, efficiency, and scalability of chemical processes.

The integration of these technologies into the synthesis and derivatization of this compound is a key future perspective. youtube.com Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.org Automated synthesis platforms can be used to rapidly screen reaction conditions and synthesize libraries of derivatives for biological evaluation. youtube.com

Anticipated Benefits:

| Technology | Application to this compound | Advantages |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Enhanced safety, improved heat and mass transfer, easier scalability. rsc.org |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions. | Accelerated discovery of new reactions and optimized processes. youtube.com |

| Robotic Platforms | Automated workup and purification of products. | Increased efficiency and reproducibility. |

Advanced In Situ Characterization during Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Process Analytical Technology (PAT) involves the use of in-line and on-line analytical techniques to monitor reactions in real-time. researchgate.netrsc.orgacs.orgyoutube.com

The application of PAT to the synthesis and transformations of this compound will be instrumental in:

Real-time Reaction Profiling: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.org

Identifying Transient Intermediates: The ability to detect and characterize short-lived intermediates can provide invaluable insights into the reaction mechanism.

Process Optimization and Control: Real-time data can be used to develop robust process models and implement feedback control strategies to ensure consistent product quality and yield. researchgate.netacs.org

Deeper Theoretical Understanding of Novel Reactivity Patterns and Design Principles

Computational chemistry and theoretical studies play an increasingly important role in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms, predict reactivity, and guide the design of new catalysts and reactions. acs.orgnih.gov

For this compound, theoretical studies can address several key challenges:

Reactivity and Selectivity: Computational modeling can help to understand the factors that govern the chemoselectivity of reactions involving the two different bromine atoms. acs.org It can also shed light on the reactivity of the benzisoxazole ring itself, which can undergo ring-opening reactions under certain conditions. researchgate.netnih.govrsc.org

Catalyst Design: Theoretical calculations can be used to design new catalysts with enhanced activity and selectivity for specific transformations of the target molecule.

Mechanism Elucidation: By modeling the potential energy surfaces of different reaction pathways, computational studies can provide a detailed understanding of the reaction mechanisms, which is often difficult to obtain through experimental methods alone. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-3-(bromomethyl)-1,2-benzisoxazole, and how do reaction conditions influence yield?

- The compound can be synthesized via microwave-assisted methods for eco-friendly and efficient heterocycle formation, reducing reaction time and energy consumption . Alternatively, cyclization reactions using hydroxylamine sulfate/KOH mediate oxime formation and intramolecular cyclization, with alkaline hydrolysis steps critical for final product purity . Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize side products like sulfonamide derivatives .

Q. How do physicochemical properties (e.g., logP, solubility) impact experimental design for biological studies?

- Key properties include a logP of 2.9 , indicating moderate lipophilicity, and a density of 1.606 g/cm³ , which informs solvent selection for solubility assays . The boiling point (292.5°C) and thermal stability are critical for reactions requiring high temperatures. Low aqueous solubility may necessitate DMSO or cyclodextrin-based formulations for in vivo studies .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR (¹H/¹³C) and HRMS confirm structural integrity, while X-ray crystallography resolves substituent orientation (e.g., bromine positioning) . HPLC with UV detection monitors purity, especially for halogenated byproducts .

Advanced Research Questions

Q. How do halogen substitutions at the 3- and 6-positions influence biological activity and neurotoxicity?

- Bromine at the 6-position enhances anticonvulsant activity by increasing electron-withdrawing effects, stabilizing receptor interactions. However, 3-(bromomethyl) groups elevate neurotoxicity (e.g., rotorod test ED₅₀ ~14.9 mg/kg in mice) due to enhanced blood-brain barrier permeability. Comparative studies show replacing bromine with sulfamoyl groups reduces activity but improves safety profiles .

Q. What computational strategies predict target binding affinity and metabolic stability for derivatives?

- Molecular docking (Schrödinger Suite) on targets like COX-2 (PDB:6COX) and nicotinic acetylcholine receptors (PDB:2KSR) identifies key interactions (e.g., hydrogen bonds with bromine) . DFT calculations (M06-2X/aug-cc-pVDZ) model protonation enthalpies and water cluster stability, informing solubility and metabolic pathways . PASS software predicts drug-likeness and flags violations of Lipinski’s Rule of 5 .

Q. How can structural modifications resolve contradictions between in vitro potency and in vivo toxicity?

- Hybridization approaches (e.g., introducing sulfamoylmethyl groups) balance anticonvulsant ED₅₀ values (e.g., 42.3 mg/kg in scPTZ tests) with reduced neurotoxicity . Isosteric replacement of bromine with fluorine maintains activity while lowering logP, mitigating hepatotoxicity risks .

Data Analysis and Methodological Challenges

Q. How do discrepancies arise between computational predictions and experimental bioactivity data?

- Solvent effects (e.g., implicit vs. explicit water models in DFT) may overestimate binding energies. Experimental validation using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) refines docking scores .

Q. What strategies optimize reaction yields when scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.